molecular formula C20H22N2O3 B14785255 Rel-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate

Rel-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate

Cat. No.: B14785255
M. Wt: 338.4 g/mol
InChI Key: OUYCMSVDLLRVEX-UHFFFAOYSA-N
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Description

Rel-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate is a versatile chemical compound used in various scientific research fields. This compound is known for its unique structure, which includes a pyridine ring and a carbamate group, making it valuable in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a cyclohexanone derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Rel-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rel-benzyl (4-((1R,3S,5S)-3-((tert-butyldimethylsilyl)oxy)-5-methylcyclohexyl)pyridin-3-yl)carbamate
  • Racemic-benzyl (4-((1R,3S,5S)-3-(benzylamino)-5-methylcyclohexyl)pyridin-3-yl)carbamate

Uniqueness

Rel-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and a carbamate group makes it particularly valuable in synthetic and pharmaceutical chemistry.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl N-[4-(3-methyl-5-oxocyclohexyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C20H22N2O3/c1-14-9-16(11-17(23)10-14)18-7-8-21-12-19(18)22-20(24)25-13-15-5-3-2-4-6-15/h2-8,12,14,16H,9-11,13H2,1H3,(H,22,24)

InChI Key

OUYCMSVDLLRVEX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(=O)C1)C2=C(C=NC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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